molecular formula C15H15N5O2 B13137736 N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide

Cat. No.: B13137736
M. Wt: 297.31 g/mol
InChI Key: JBCWRDIRLYNRQL-UHFFFAOYSA-N
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Description

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring, a methoxy group, and an acetamide group attached to a quinoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Quinoline Core Synthesis: The quinoline core is prepared by a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxy Group Introduction: The methoxy group is introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.

    Acetamide Group Attachment: The final step involves the acylation of the quinoline derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to cell death. These interactions make the compound a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)methylbenzonitrile
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
  • (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans

Uniqueness

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide is unique due to its combination of a triazole ring, methoxy group, and acetamide group attached to a quinoline core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-[8-methoxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C15H15N5O2/c1-10(21)18-14-6-11(7-20-9-16-8-17-20)12-4-3-5-13(22-2)15(12)19-14/h3-6,8-9H,7H2,1-2H3,(H,18,19,21)

InChI Key

JBCWRDIRLYNRQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2OC)C(=C1)CN3C=NC=N3

Origin of Product

United States

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